molecular formula C14H13NO4 B2810022 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid CAS No. 926207-23-0

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2810022
CAS No.: 926207-23-0
M. Wt: 259.261
InChI Key: HYCWVGFPFTZSDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 2-(chloromethyl)pyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the pyridine ring is introduced to the benzoic acid derivative via the chloromethyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-carboxy-2-(pyridin-2-ylmethoxy)benzoic acid.

    Reduction: Formation of 3-methoxy-2-(piperidin-2-ylmethoxy)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the pyridin-2-ylmethoxy group, making it less versatile in certain reactions.

    2-(Pyridin-2-ylmethoxy)benzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.

Uniqueness

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is unique due to the presence of both the methoxy and pyridin-2-ylmethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.

Biological Activity

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a pyridinylmethoxy substituent on a benzoic acid backbone. Its molecular formula is C14_{14}H15_{15}NO3_3, with a molecular weight of approximately 245.28 g/mol. The presence of the pyridine ring is significant as it often enhances the pharmacological properties of organic compounds.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, which can lead to therapeutic benefits in various diseases.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound exhibits several potential therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Its efficacy against certain bacterial strains has been explored, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of target enzymes
AntimicrobialEffective against specific Gram-positive bacteria
Anti-inflammatoryReduced markers of inflammation in vitro

Case Study: Enzyme Inhibition

A study conducted by researchers analyzed the inhibitory effects of this compound on dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases. The compound demonstrated an IC50_{50} value of 15 μM, indicating potent inhibitory activity compared to known inhibitors like brequinar and teriflunomide .

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . These findings suggest its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

3-methoxy-2-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-7-4-6-11(14(16)17)13(12)19-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCWVGFPFTZSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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